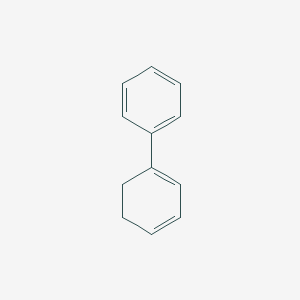
Benzene, 1,3-cyclohexadienyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,3-cyclohexadienyl-, also known as Benzene, 1,3-cyclohexadienyl-, is a useful research compound. Its molecular formula is C12H12 and its molecular weight is 156.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzene, 1,3-cyclohexadienyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1,3-cyclohexadienyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis
1.1 Intermediates in Chemical Reactions
Benzene, 1,3-cyclohexadienyl serves as an important intermediate in the synthesis of various organic compounds. It is particularly significant in the hydrogenation processes where it can be converted into more saturated compounds like cyclohexene and cyclohexane. Research indicates that the selective hydrogenation of benzene to 1,3-cyclohexadiene can be achieved with high selectivity using metal nanoparticles (NPs) as catalysts .
Case Study: Hydrogenation Using Ru@Pt Nanoparticles
In a study utilizing Ru@Pt nanoparticles in an ionic liquid system, researchers reported achieving selectivities of up to 21% for the formation of 1,3-cyclohexadiene from benzene at low conversion rates (5%) . This method highlights the potential for optimizing reaction conditions to enhance yields of desired products.
Catalytic Applications
2.1 Catalysis in Organic Reactions
The catalytic properties of benzene, 1,3-cyclohexadienyl are explored extensively in various reactions. The compound is utilized as a substrate in catalytic hydrogenation reactions, where it can facilitate the production of other valuable chemicals.
Data Table: Catalytic Performance
| Catalyst | Selectivity (%) | Conversion (%) | Reaction Conditions |
|---|---|---|---|
| Ru@Pt NPs | 21 | 5 | 60 °C, 6 bar H₂ |
| Pt(0) | Low | - | Same as above |
| Ru(0) | Very Low | - | Same as above |
The data indicates that the use of Ru@Pt nanoparticles significantly enhances selectivity compared to other catalysts like Pt(0) or Ru(0), demonstrating the effectiveness of bimetallic systems in catalysis .
Material Science
3.1 Polymerization Processes
Benzene derivatives, including 1,3-cyclohexadienyl compounds, are used in polymerization processes to produce various polymers with desirable properties. The ability to manipulate the structure and reactivity of these compounds allows for the development of advanced materials with tailored characteristics.
Case Study: Photochemical Reactions
Another application involves the photochemical ring-opening reaction of 1,3-cyclohexadiene to form 1,3,5-hexatriene. This reaction exemplifies a pericyclic reaction that is useful in synthesizing conjugated systems that are important for organic electronics .
Radiolysis Studies
4.1 Inhibitory Effects
Research has also shown that benzene and its derivatives can inhibit hydrogen formation during radiolysis processes involving hydrocarbons like methylcyclopentane. This property has implications for understanding reaction mechanisms and improving yields in radiolytic processes .
Propiedades
Número CAS |
15619-32-6 |
|---|---|
Fórmula molecular |
C12H12 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
cyclohexa-1,3-dien-1-ylbenzene |
InChI |
InChI=1S/C12H12/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-5,7-9H,6,10H2 |
Clave InChI |
WABIKPGZJAHEHK-UHFFFAOYSA-N |
SMILES |
C1CC(=CC=C1)C2=CC=CC=C2 |
SMILES canónico |
C1CC(=CC=C1)C2=CC=CC=C2 |
Sinónimos |
1,3-Cyclohexadien-1-ylbenzene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















